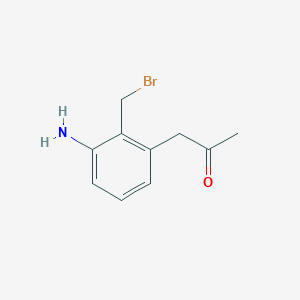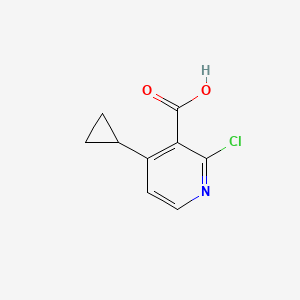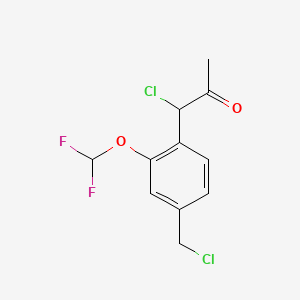![molecular formula C6H12N2 B14050725 (4R)-1-Azabicyclo[2.2.1]heptan-3-amine](/img/structure/B14050725.png)
(4R)-1-Azabicyclo[2.2.1]heptan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,3R,4S)-1-Aza-bicyclo[221]hept-3-ylamine is a bicyclic amine compound characterized by its unique three-dimensional structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1R,3R,4S)-1-Aza-bicyclo[2.2.1]hept-3-ylamine typically involves the following steps:
Cyclization Reaction: Starting from a suitable precursor, a cyclization reaction is performed to form the bicyclic structure. This can be achieved using reagents such as sodium hydride in a solvent like tetrahydrofuran.
Amine Introduction:
Industrial Production Methods: Industrial production of (1R,3R,4S)-1-Aza-bicyclo[2.2.1]hept-3-ylamine may involve large-scale cyclization and amination processes, optimized for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: (1R,3R,4S)-1-Aza-bicyclo[2.2.1]hept-3-ylamine can undergo oxidation reactions using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents include alkyl halides and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, nucleophiles, solvents like dichloromethane.
Major Products:
Oxidation: Oxides of (1R,3R,4S)-1-Aza-bicyclo[2.2.1]hept-3-ylamine.
Reduction: Reduced amine derivatives.
Substitution: Substituted bicyclic amine compounds.
Wissenschaftliche Forschungsanwendungen
(1R,3R,4S)-1-Aza-bicyclo[2.2.1]hept-3-ylamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of (1R,3R,4S)-1-Aza-bicyclo[2.2.1]hept-3-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. Pathways involved may include signal transduction and metabolic processes, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
(1R,2S)-2-Aza-bicyclo[2.2.1]heptane: Another bicyclic amine with a slightly different structure.
(1S,3R,4S)-1-Aza-bicyclo[2.2.1]hept-3-ylmethanol: A derivative with an additional hydroxyl group.
Uniqueness: (1R,3R,4S)-1-Aza-bicyclo[2.2.1]hept-3-ylamine is unique due to its specific stereochemistry and the presence of an amine group, which imparts distinct chemical and biological properties. Its three-dimensional structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C6H12N2 |
|---|---|
Molekulargewicht |
112.17 g/mol |
IUPAC-Name |
(4R)-1-azabicyclo[2.2.1]heptan-3-amine |
InChI |
InChI=1S/C6H12N2/c7-6-4-8-2-1-5(6)3-8/h5-6H,1-4,7H2/t5-,6?/m1/s1 |
InChI-Schlüssel |
LZEPFDKCZQKGBT-LWOQYNTDSA-N |
Isomerische SMILES |
C1CN2C[C@@H]1C(C2)N |
Kanonische SMILES |
C1CN2CC1C(C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


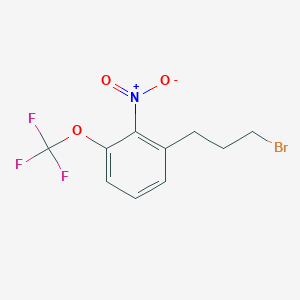

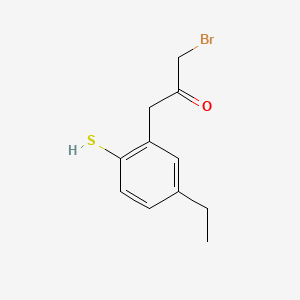
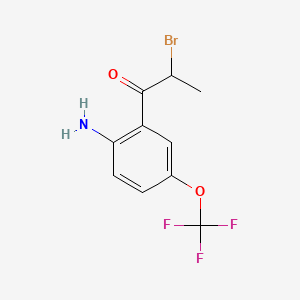
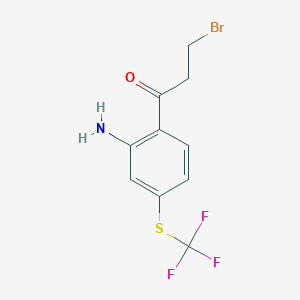
![3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol](/img/structure/B14050676.png)
